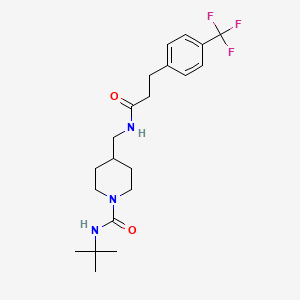

N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxamide

Description

N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-1-carboxamide core. Key structural features include:

- A tert-butyl group attached to the carboxamide nitrogen, enhancing steric bulk and lipophilicity.

- A propanamido-methyl linker bridging the piperidine ring and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability.

Below, we compare it to structurally related piperidine-carboxamide derivatives, highlighting synthetic, physicochemical, and functional differences.

Properties

IUPAC Name |

N-tert-butyl-4-[[3-[4-(trifluoromethyl)phenyl]propanoylamino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30F3N3O2/c1-20(2,3)26-19(29)27-12-10-16(11-13-27)14-25-18(28)9-6-15-4-7-17(8-5-15)21(22,23)24/h4-5,7-8,16H,6,9-14H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHOLYZOKUNBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly in drug discovery and biological research. Its complex structure includes a piperidine ring, a trifluoromethyl phenyl group, and an amide linkage, which contribute to its biological activity.

- Molecular Formula : C21H30F3N3O2

- Molecular Weight : 413.485 g/mol

- Purity : Typically >95% .

This compound has been identified as a potential inhibitor for various enzymes, showcasing its role in modulating biological pathways. The presence of the trifluoromethyl group enhances lipophilicity and may influence binding affinity to target proteins, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Compounds with similar structures have shown promise as antiviral agents. For instance, derivatives of heterocycles have demonstrated activity against viral infections in vitro, suggesting that modifications to the piperidine structure could yield compounds with enhanced efficacy .

- Cytotoxicity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have shown significant antiproliferative activity, indicating that structural analogs of the compound may also possess similar properties .

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition potential of piperidine derivatives found that modifications at the nitrogen and carbon positions significantly influenced inhibitory activity. The compound's ability to inhibit specific enzymes was explored through kinetic assays, revealing IC50 values that support its use as a lead compound in drug design .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies on similar compounds have shown that structural features such as lipophilicity and molecular weight play crucial roles in absorption and distribution. For instance, compounds with higher logP values exhibited better bioavailability in vivo .

| Compound | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (min) | F (%) |

|---|---|---|---|---|

| 34b | 14 | 0.6 | 80 | 42 |

This table illustrates pharmacokinetic parameters relevant to understanding how structural modifications can impact the efficacy of similar compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a piperidine ring, which is known for its versatility in drug design. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable candidate for various applications.

Cancer Therapeutics

The compound's ability to interact with biological targets suggests potential applications in oncology. Research into piperidine derivatives has shown that they can modulate pathways involved in tumor growth and metastasis. A study focused on piperidine-based compounds indicated their role in enhancing the efficacy of existing chemotherapeutic agents by improving solubility and bioavailability .

Neuropharmacology

Piperidine derivatives are also explored for their neuroprotective effects. The compound's structural characteristics may allow it to penetrate the blood-brain barrier effectively, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Preliminary findings suggest that similar compounds can inhibit neuroinflammatory responses .

Polymer Chemistry

In material science, the incorporation of piperidine derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The unique interactions between the piperidine structure and polymer chains can lead to improved performance characteristics in various applications, including coatings and composites.

Catalysis

The compound's nitrogen-containing framework offers potential as a catalyst in organic reactions. Research has shown that piperidine-based catalysts can facilitate various transformations, including asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals .

Case Study 1: Antiviral Efficacy

A comparative study on antiviral agents highlighted the effectiveness of piperidine derivatives against HCV. The study reported an IC50 value of 0.35 μM for a structurally similar compound, suggesting that N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxamide could exhibit comparable efficacy .

Case Study 2: Cancer Treatment Synergy

Research involving combination therapies demonstrated that piperidine derivatives enhanced the effectiveness of traditional chemotherapy drugs by reducing side effects while maintaining cytotoxicity against cancer cells .

Data Table: Comparative Analysis of Piperidine Derivatives

Comparison with Similar Compounds

Compound 25 (4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide)

- Core Structure : Piperidine-1-carboxamide with a benzodiazol-2-one and 4-iodophenyl group.

- Key Differences: Replaces the trifluoromethylphenyl-propanamido chain with a benzodiazol-2-one heterocycle and 4-iodophenyl substituent.

- Synthesis: Uses tert-butyl 4-aminopiperidine-1-carboxylate, similar to the target compound’s tert-butyl protection strategy .

(S)-6-((1-Acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide

- Core Structure : Piperidine linked to a pyrimidine-carboxamide.

- Key Differences :

- Acetylated piperidine reduces basicity compared to the tert-butyl group.

- The pyrimidine ring and 2-hydroxypropyl linker enable hydrogen bonding distinct from the target’s propanamido-methyl group.

- Synthesis : Involves tert-butyl (1-acetylpiperidin-4-yl)carbamate, highlighting shared intermediates with the target compound .

N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (19)

- Core Structure : Tosyl-substituted piperidine-carboxamide.

- Key Differences :

- Tosyl group (strong electron-withdrawing) vs. the target’s trifluoromethyl (moderate electron-withdrawing).

- Pyridinyl and phenyl substituents may engage in π-π stacking, unlike the target’s alkyl-propanamido chain.

- Synthesis : Uses tosylation, a divergent strategy from the target’s propanamido coupling .

N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide

- Core Structure : Piperidine-carboxamide with a pyridazinyl group and methylidene linker.

- Key Differences :

Physicochemical and Pharmacological Implications

- Lipophilicity : The target’s tert-butyl and trifluoromethyl groups confer higher logP (~3.5) than the acetylated pyrimidine derivative (~2.8) but lower than the tosylated compound 19 (~4.5).

- Binding Interactions : Molecular docking (Glide XP ) suggests the target’s trifluoromethylphenyl forms hydrophobic enclosures , while the propanamido linker may engage in hydrogen bonding. In contrast, the pyrimidine derivative’s hydroxypropyl group could form stronger polar interactions.

- Synthetic Accessibility : The target’s propanamido-methyl chain is synthesized via straightforward amide coupling, whereas tosylation (compound 19) or pyrimidine incorporation require multi-step protocols.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(tert-butyl)-4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxamide?

Answer:

Key strategies involve:

- Amide bond formation : Use coupling agents like HATU or EDCI for linking the trifluoromethylphenylpropanamide moiety to the piperidine scaffold. Example yields of 75% are reported for similar compounds .

- Protecting group chemistry : The tert-butyl carbamate group is introduced via Boc-protection of the piperidine nitrogen, followed by deprotection under acidic conditions (e.g., TFA) .

- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final compound, especially to resolve stereoisomers or byproducts .

Advanced: How can researchers optimize low yields in the amide coupling step during synthesis?

Answer:

Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Reagent selection : Replace standard coupling agents with HOBt/DMAP systems to enhance activation .

- Solvent optimization : Use anhydrous DMF or THF to improve reaction efficiency .

- Temperature control : Conduct reactions at 0–5°C to minimize side reactions .

- Real-time monitoring : Track progress via TLC or LC-MS to halt reactions at optimal conversion .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and stereochemistry. For example, tert-butyl protons resonate at ~1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .

- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N within 0.4% of theoretical values) .

- HPLC : Purity >95% is achievable with C18 columns and acetonitrile/water gradients .

Advanced: How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?

Answer:

The -CF3 group:

- Enhances lipophilicity : Increases membrane permeability, as seen in analogs with logP values ~3.5 .

- Improves metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes .

- Modulates target binding : Electron-withdrawing effects strengthen hydrogen bonding with residues in enzyme active sites .

Structure-activity relationship (SAR) studies should compare analogs with -CF3, -Cl, and -CH3 substituents to quantify these effects .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and NIOSH-approved respirators to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and reactions due to potential dust formation .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers at -20°C to prevent hydrolysis .

Advanced: How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Answer:

- Analog synthesis : Modify the piperidine linker length, tert-butyl group, or trifluoromethylphenyl moiety .

- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition IC50, cell viability assays) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide structural modifications .

- Data normalization : Account for batch-to-batch purity variations using LC-MS-validated samples .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for formulation?

Answer:

- Solubility : Low aqueous solubility (likely <1 mg/mL) due to high logP; use DMSO or ethanol for stock solutions .

- Hygroscopicity : Store under nitrogen to prevent moisture absorption, which can degrade the tert-butyl group .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >150°C .

Advanced: How can researchers resolve contradictions in biological data across studies?

Answer:

- Verify assay conditions : Ensure consistent pH, temperature, and buffer composition (e.g., PBS vs. HEPES) .

- Purity reassessment : Re-analyze compounds via HPLC to rule out degradation products .

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Control experiments : Include known inhibitors/activators to confirm assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.